molecular formula C26H26ClFN4O3 B2702529 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea CAS No. 896363-24-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2702529
CAS No.: 896363-24-9
M. Wt: 496.97
InChI Key: GTPZGWLWMHBIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex urea derivative incorporating three key moieties:

  • A 4-(2-fluorophenyl)piperazine unit, a common pharmacophore in central nervous system (CNS) and receptor-targeting agents due to its affinity for serotonin and dopamine receptors.
  • A 4-chlorophenylurea group, which may contribute to hydrogen-bonding interactions and modulate target binding.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClFN4O3/c27-19-6-8-20(9-7-19)30-26(33)29-16-23(18-5-10-24-25(15-18)35-17-34-24)32-13-11-31(12-14-32)22-4-2-1-3-21(22)28/h1-10,15,23H,11-14,16-17H2,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZGWLWMHBIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, mechanisms of action, and biological effects of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound features multiple functional groups, including a benzo[d][1,3]dioxole moiety, a piperazine derivative, and a urea linkage. The molecular formula is C22H22ClFN3O3C_{22}H_{22}ClFN_3O_3, and its molecular weight is approximately 423.88 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. The compound has been shown to induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, studies have indicated that it may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells.

Synthesis

The compound was synthesized using a multi-step reaction involving the coupling of benzo[d][1,3]dioxole derivatives with piperazine and subsequent formation of the urea linkage. This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Case Studies

  • Antitumor Efficacy :
    • A study reported that derivatives of benzo[d][1,3]dioxole exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC50 values of 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
    • Another investigation into related compounds demonstrated potent antiproliferative effects against HCT116 cells with IC50 values around 4.36 µM .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound binds effectively to EGFR, resulting in inhibition of downstream signaling pathways associated with cell survival and proliferation .
    • Apoptosis assays indicated that treatment with this compound leads to increased expression of pro-apoptotic proteins (like Bax) and decreased levels of anti-apoptotic proteins (like Bcl-2), confirming its role in promoting apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Reference
Anticancer ActivityHepG22.38
Anticancer ActivityHCT1164.36
Anticancer ActivityMCF-74.52
EGFR InhibitionN/AN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic attributes are compared below with derivatives sharing key functional groups (e.g., benzo[d][1,3]dioxol-5-yl, piperazine, urea) documented in the evidence.

Key Observations:

Substituent Effects on Yield :

  • The nitro-substituted Compound 19 (50% yield) demonstrates higher synthetic efficiency compared to trifluoromethyl- and chloro-substituted analogs (17 and 18, 20–21% yields), suggesting electron-withdrawing groups may stabilize intermediates or improve reaction kinetics .
  • The benzyl-urea derivative 4e achieves a remarkably high yield (90%), likely due to optimized coupling conditions or reduced steric hindrance .

Melting Points and Crystallinity :

  • Compound 19 (164–165°C) exhibits the highest melting point, attributed to strong dipole interactions from the nitro group and crystallinity of the propan-1-one backbone .
  • The target compound’s absence of a ketone moiety (replaced by a urea-ethyl linker) may reduce crystallinity compared to propan-1-one analogs.

Spectroscopic Signatures :

  • All benzo[d][1,3]dioxol-5-yl-containing compounds show characteristic C-O and C=O IR peaks (~1735 cm⁻¹ for ketones, ~1105–1243 cm⁻¹ for aryl ethers) .
  • The urea N-H stretch (~3358 cm⁻¹ in 4e ) is a critical identifier absent in ketone-based analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.